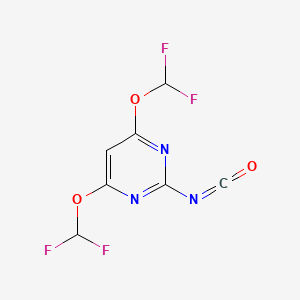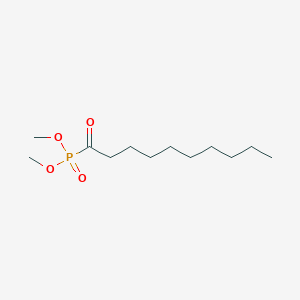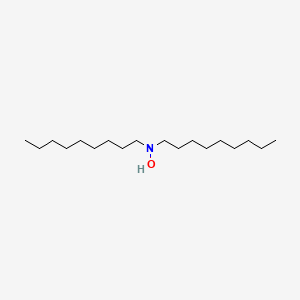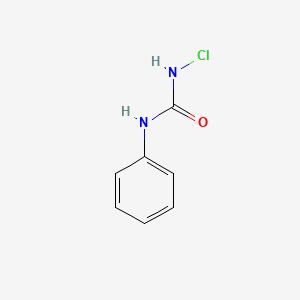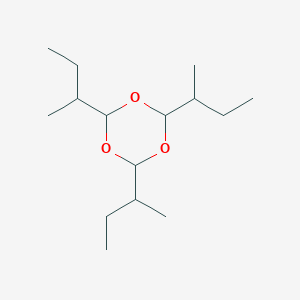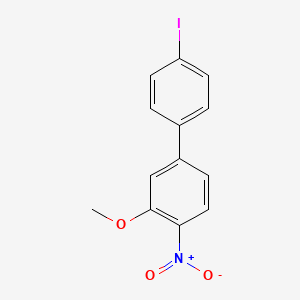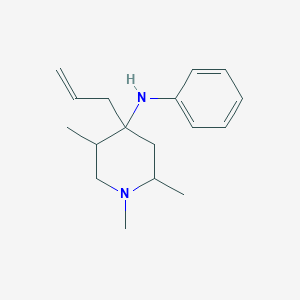
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with methyl, phenyl, and propenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the methyl, phenyl, and propenyl groups. Common reagents used in these reactions include aniline, sodium borohydride, and propionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective alkylation, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including halides and amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-4-piperidinamine: Shares a similar piperidine structure but lacks the methyl and propenyl substitutions.
4-Anilino-N-phenethylpiperidine: Another related compound with a phenyl and piperidine structure but different substituents.
Uniqueness
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113556-37-9 |
|---|---|
Formule moléculaire |
C17H26N2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1,2,5-trimethyl-N-phenyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-5-11-17(18-16-9-7-6-8-10-16)12-15(3)19(4)13-14(17)2/h5-10,14-15,18H,1,11-13H2,2-4H3 |
Clé InChI |
VNEVZWHHGRSVRH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)(CC=C)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


